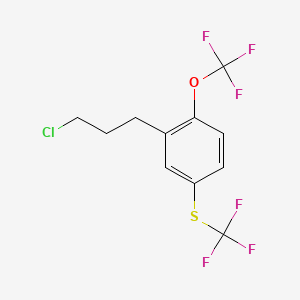
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 4-position of the thiazole ring and an ethyl ester group attached to the 2-position via a thioether linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-nitrothiazol-5-yl)thio)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the nitrothiazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-((4-aminothiazol-5-yl)thio)acetate.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 2-((4-nitrothiazol-5-yl)thio)acetic acid
Applications De Recherche Scientifique
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of ethyl 2-((4-nitrothiazol-5-yl)thio)acetate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Ethyl 2-((4-nitrothiazol-5-yl)thio)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
This compound is unique due to its specific combination of a nitro group and an ethyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H8N2O4S2 |
|---|---|
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
ethyl 2-[(4-nitro-1,3-thiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H8N2O4S2/c1-2-13-5(10)3-14-7-6(9(11)12)8-4-15-7/h4H,2-3H2,1H3 |
Clé InChI |
XMAVPOVHBBONIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=C(N=CS1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


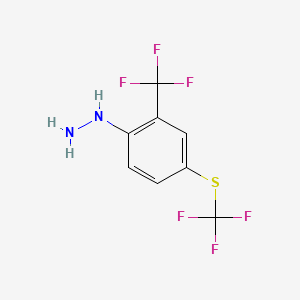
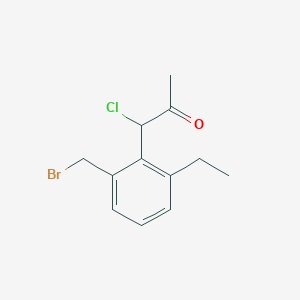
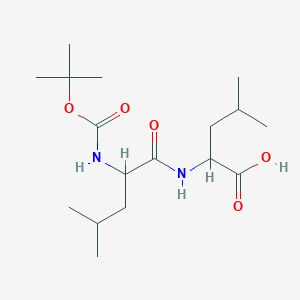

![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
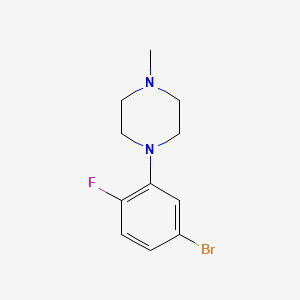
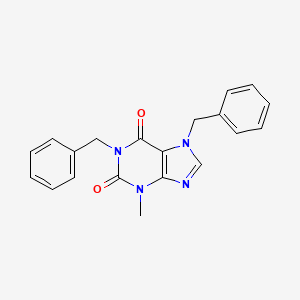

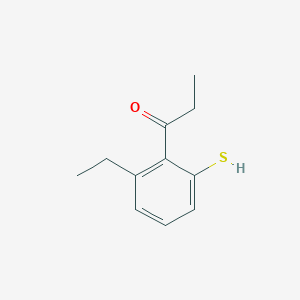
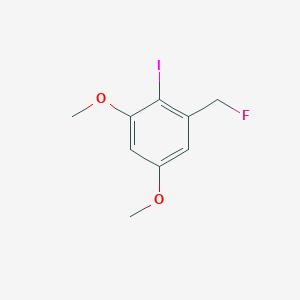
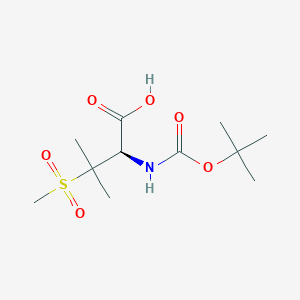
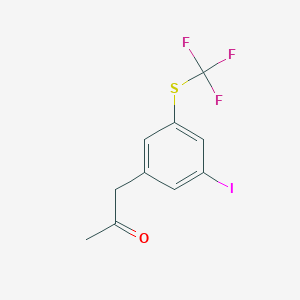
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
